Pyrazinamide

Mycobacterium tuberculosis sterilizing activity persister cells

Pyrazinamide (PZA, CAS 98-96-4) is a cornerstone prodrug in the first-line treatment of drug-susceptible tuberculosis (TB), distinguished by its ability to shorten the standard chemotherapy duration from 9–12 months to 6 months. Unlike other first-line agents that primarily target actively replicating bacteria, PZA is uniquely capable of killing non-replicating, semidormant Mycobacterium tuberculosis populations residing in acidic environments such as caseating granulomas.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 98-96-4
Cat. No. B1679903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamide
CAS98-96-4
SynonymsPyrazinamide
Tisamid
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
InChIKeyIPEHBUMCGVEMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Solubility (mg/ml, 25 °C): methanol 13.8;  absolute ethanol 5.7;  isopropanol 3.8;  ether 1.0;  isooctane 0.01;  chloroform 7.4
In water, 15 mg/ml @ 25 °C
9.37e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrazinamide (CAS 98-96-4): A First-Line Antitubercular Agent with Unique Sterilizing Activity


Pyrazinamide (PZA, CAS 98-96-4) is a cornerstone prodrug in the first-line treatment of drug-susceptible tuberculosis (TB), distinguished by its ability to shorten the standard chemotherapy duration from 9–12 months to 6 months [1]. Unlike other first-line agents that primarily target actively replicating bacteria, PZA is uniquely capable of killing non-replicating, semidormant Mycobacterium tuberculosis populations residing in acidic environments such as caseating granulomas [2]. As a nicotinamide analog, it requires conversion by bacterial pyrazinamidase to its active form, pyrazinoic acid (POA), a step that underpins its conditional activity and unique resistance profile [3].

Why Pyrazinamide Cannot Be Substituted with Other First-Line Antituberculars


Pyrazinamide (CAS 98-96-4) possesses a fundamentally distinct mechanism of action and spectrum of activity compared to other first-line agents like isoniazid, rifampicin, and ethambutol. Critically, its activity is conditional upon an acidic pH (e.g., ~5.5) and is directed against a phenotypically tolerant, non-replicating bacterial subpopulation that other drugs cannot eliminate [1]. This unique sterilizing activity is essential for preventing relapse and enabling treatment shortening, a property not shared by its first-line companions. Consequently, simple replacement with another in-class antitubercular would result in treatment failure due to the persistence of this specific bacterial reservoir [2].

Quantitative Evidence for Pyrazinamide's Differentiated Antitubercular Profile


Pyrazinamide Exhibits Unique pH-Dependent Potency Against Non-Replicating M. tuberculosis

Pyrazinamide (PZA) demonstrates a uniquely conditional activity profile compared to isoniazid and rifampicin. Its antibacterial effect is largely restricted to acidic conditions (pH ~5.5), where it achieves MIC values ranging from 48.74–406.14 µM against M. tuberculosis H37Rv [1]. In stark contrast, under standard neutral pH conditions (pH ~6.8), PZA is essentially inactive (MIC > 2000 µM), while isoniazid and rifampicin maintain potent activity with MICs of 0.18 µM and 0.49 µM, respectively [1].

Mycobacterium tuberculosis sterilizing activity persister cells

Pyrazinamide Achieves Distinctively High Systemic Exposure Relative to Other First-Line Agents

In a clinical pharmacokinetic study of TB patients, pyrazinamide (PZA) demonstrated a median peak plasma concentration (Cmax) of 30.2 mg/L and a median 24-hour area under the curve (AUC0-24) of 276.0 mg·h/L [1]. These values are significantly higher than those for other first-line drugs: isoniazid (Cmax 3.2 mg/L, AUC 13.0 mg·h/L), rifampicin (Cmax 4.5 mg/L, AUC 22.7 mg·h/L), and ethambutol (Cmax 0.9 mg/L, AUC 9.4 mg·h/L) [1]. Furthermore, a higher proportion of patients achieved the target Cmax of ≥20 mg/L for PZA (74%) compared to rifampicin (18%) and isoniazid (54%) [1].

pharmacokinetics Cmax AUC bioavailability

Pyrazinamide's Sterilizing Effect in Murine Models Is Mediated by Its Active Metabolite, Pyrazinoic Acid

PZA's in vivo sterilizing activity is not fully explained by its in vitro potency. Research demonstrates that the host (mammalian) enzymes convert a significant portion of the prodrug pyrazinamide (PZA) into its active form, pyrazinoic acid (POA) [1]. In standardized growth inhibition assays, POA exhibits superior in vitro potency compared to PZA, which is itself poorly active at neutral pH [1]. This host-mediated bioactivation creates a pool of circulating POA that can penetrate lung tissue and granulomas, a phenomenon not observed with other first-line antitubercular prodrugs like isoniazid, whose activation is primarily pathogen-dependent [1].

prodrug host-mediated bioactivation pyrazinoic acid in vivo efficacy

Pyrazinamide-Containing Regimens Demonstrate Superior Relapse Prevention in Preclinical Models

In a murine model of TB, the inclusion of pyrazinamide (PZA) in a standard first-line regimen significantly reduced relapse rates [1]. In C3HeB/FeJ mice, which develop caseating lung lesions mimicking human pathology, treatment for 4.5 months with the regimen containing PZA (2RHEZ/2.5RH) resulted in a relapse rate of 0% compared to 20% for the regimen lacking PZA (2RHE/2.5RH) [1]. Similarly, after 6 months of treatment, the non-PZA regimen still had a 13% relapse rate, while the PZA-containing regimen had 0% [1].

relapse rate sterilizing activity murine model treatment shortening

Optimal Scientific and Industrial Application Scenarios for Pyrazinamide


Preclinical Evaluation of Novel Treatment-Shortening Regimens

Due to its unique sterilizing activity against non-replicating persisters [1] and established role in enabling 6-month therapy [2], pyrazinamide serves as an essential positive control and backbone drug in murine models of TB when evaluating novel agents or regimens designed to shorten treatment duration. Its inclusion allows researchers to benchmark new combinations against a clinically validated sterilizing standard, as demonstrated in studies comparing BZM (bedaquiline, PZA, moxifloxacin) to the standard first-line regimen [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The strong correlation between pyrazinamide's peak concentration (Cmax) and its sterilizing effect—as evidenced by a shorter time to culture conversion (TTCC) with higher Cmax (p<0.001) [1]—makes it a critical compound for PK/PD studies. Researchers and industrial scientists utilize this well-characterized exposure-response relationship to model and optimize dosing strategies in diverse patient populations, including those with HIV co-infection or malnutrition, where pharmacokinetics can be altered.

Mechanistic Studies of Persistence and Host-Pathogen Interaction

Pyrazinamide's conditional activity, which requires both an acidic environment and conversion to pyrazinoic acid (POA) [1], is further complicated by host-mediated bioactivation [2]. This makes it a valuable tool compound for investigating the biology of M. tuberculosis persistence, the microenvironment within granulomas, and the complex interplay between host and pathogen metabolism. It is widely used in in vitro models that mimic acidic, hypoxic conditions to study drug tolerance and to screen for compounds that can target this recalcitrant bacterial population.

Quality Control and Bioequivalence Testing in Pharmaceutical Manufacturing

Given that pyrazinamide is a high-dose drug (standard dose 20-30 mg/kg) with a narrow therapeutic index for hepatotoxicity, ensuring consistent bioavailability is paramount. Regulatory bioequivalence studies, such as those comparing test and reference formulations in healthy adults [1], rely on established pharmacokinetic parameters (Cmax, AUC) for pyrazinamide as a reference standard. This ensures that generic formulations deliver systemic exposures comparable to the innovator product, safeguarding both efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.